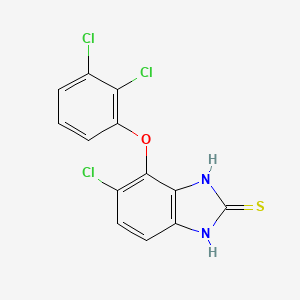
5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzimidazole core. Its molecular formula is C13H7Cl3N2OS, and it has a molecular weight of approximately 345.63 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of 2,3-dichlorophenol with 5-chloro-1,3-dihydrobenzimidazole-2-thione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
科学的研究の応用
5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: Similar structure but with a nitro group instead of a thione.
N-[5-Chloro-4-(2,3-dichlorophenoxy)-2-nitrophenyl]acetamide: Contains an acetamide group.
Uniqueness
5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione is unique due to its specific combination of chlorine atoms and the benzimidazole-thione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H7Cl3N2OS |
|---|---|
分子量 |
345.6 g/mol |
IUPAC名 |
5-chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C13H7Cl3N2OS/c14-6-2-1-3-9(10(6)16)19-12-7(15)4-5-8-11(12)18-13(20)17-8/h1-5H,(H2,17,18,20) |
InChIキー |
BMIDBTFCJJFMJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC3=C2NC(=S)N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















